molecular formula C14H10N2O2 B3045162 1,3-Diphenyl-1,3-diazetidine-2,4-dione CAS No. 1025-36-1

1,3-Diphenyl-1,3-diazetidine-2,4-dione

Cat. No.: B3045162
CAS No.: 1025-36-1
M. Wt: 238.24 g/mol
InChI Key: ZDIXQAFFNKGCNG-UHFFFAOYSA-N
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Scientific Research Applications

1,3-Diphenyl-1,3-diazetidine-2,4-dione has several applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

1,3-Diphenyl-1,3-diazetidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, the compound has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes involved in oxidative stress responses suggests that it may play a role in modulating cellular redox states. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic processes. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function. It is crucial to determine the appropriate dosage to minimize potential toxic effects while achieving the desired biological outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can affect the activity of enzymes involved in oxidative stress responses, potentially influencing metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Studies have shown that it can accumulate in certain cellular compartments, influencing its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1,3-diazetidine-2,4-dione can be synthesized through the reaction of phenyl isocyanate with itself. This reaction typically involves heating phenyl isocyanate to induce dimerization, resulting in the formation of the diazetidine ring . The reaction conditions often include:

    Temperature: Elevated temperatures to facilitate the dimerization process.

    Solvent: Solvents such as benzene or toluene may be used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactants and products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the diazetidine ring, leading to the formation of amines or other derivatives.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reactions: Conditions for substitution reactions vary depending on the specific substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: May result in the formation of amines or other reduced compounds.

    Substitution: Produces substituted derivatives with different functional groups attached to the phenyl rings.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,3-diazetidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s diazetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the modification of biomolecules or the formation of new chemical bonds .

Comparison with Similar Compounds

1,3-Diphenyl-1,3-diazetidine-2,4-dione can be compared with other similar compounds, such as:

These compounds share the diazetidine ring structure but differ in the substituents attached to the ring, which can influence their chemical properties and reactivity.

Properties

IUPAC Name

1,3-diphenyl-1,3-diazetidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-15(11-7-3-1-4-8-11)14(18)16(13)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIXQAFFNKGCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299430
Record name 1,3-Diphenyl-1,3-diazetidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025-36-1
Record name 1,4-uretidinedione
Source DTP/NCI
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Record name 1,4-uretidinedione
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 1,4-uretidinedione
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Record name 1,3-Diphenyl-1,3-diazetidine-2,4-dione
Source EPA DSSTox
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Record name 1,3-Diphenyluretidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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